N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

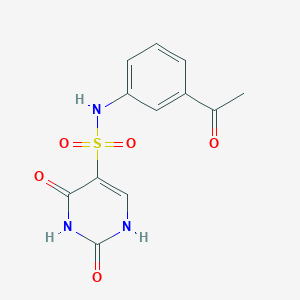

N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a pyrimidinedione core substituted with a 3-acetylphenyl group. Its molecular formula is C₁₂H₁₁N₃O₅S, with a molecular weight of 309.30 g/mol.

Properties

Molecular Formula |

C12H11N3O5S |

|---|---|

Molecular Weight |

309.30 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C12H11N3O5S/c1-7(16)8-3-2-4-9(5-8)15-21(19,20)10-6-13-12(18)14-11(10)17/h2-6,15H,1H3,(H2,13,14,17,18) |

InChI Key |

JMKCWWRXZJBVHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis can be employed to optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The acetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions, often in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to modulate biological pathways.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological responses. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide-Pyrimidine Hybrids

The target compound’s structural analogs differ primarily in the substituents attached to the phenyl ring or pyrimidine core. Key examples include:

Key Observations:

This could influence binding to biological targets, such as enzymes requiring electron-deficient aromatic interactions. The 2,4-dimethylphenyl substituent in increases hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.

Molecular Weight and Complexity :

Comparison with Pyridazine-Based Analogs

A structurally distinct analog, N-(3-acetylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzene-1-sulfonamide (C₂₁H₂₀N₄O₄S, molecular weight 424.47 g/mol), replaces the pyrimidinedione core with a pyridazinone ring .

Biological Activity

N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, also known as D668-0101, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in cancer therapy.

The molecular formula of this compound is C12H11N3O5S. Its structure includes a sulfonamide group, which is known for its biological activity. The compound can be represented by the following structural formula:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives, including this compound. Research indicates that this compound exhibits moderate antibacterial activity against several strains of bacteria and fungi.

Table 1: Antimicrobial Activity of D668-0101

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for further development in antimicrobial therapies.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. The compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Research Findings:

A study demonstrated that treatment with D668-0101 significantly reduced the mRNA expression levels of COX-2 and iNOS compared to control groups. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.

Table 2: Inhibition of COX-2 and iNOS Expression

| Treatment Concentration (µM) | COX-2 Expression (%) | iNOS Expression (%) |

|---|---|---|

| 0 (Control) | 100 | 100 |

| 10 | 75 | 70 |

| 25 | 50 | 45 |

| 50 | 30 | 25 |

These results suggest that this compound may have therapeutic potential in treating inflammatory diseases.

3. Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with D668-0101 resulted in a significant reduction in cell viability after 48 hours:

Table 3: Cytotoxicity in Cancer Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 20 |

The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.